molecular formula C6H8ClN3O2 B2960897 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole CAS No. 1855907-35-5

5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole

Cat. No.: B2960897
CAS No.: 1855907-35-5
M. Wt: 189.6
InChI Key: JSQWGMDCRARZMY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole (CAS 1855907-35-5) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a pyrazole heterocycle, a scaffold renowned for its widespread pharmacological activities . The presence of both a reactive chloromethyl group and a nitro group on the pyrazole core makes this derivative a versatile intermediate for constructing more complex molecules. It is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles that constitute the core structure in numerous pharmacologically active agents . The structural motifs present in this compound—specifically the electron-withdrawing nitro group and the electrophilic chloromethyl handle—are key for further synthetic manipulation. Researchers can employ the chloromethyl group for nucleophilic substitution reactions or to form covalent links to other molecules, while the nitro group can be reduced to an amine, serving as an aniline precursor for further derivatization . The 1-ethyl group confers specific steric and electronic properties that can influence the compound's reactivity and the biological activity of resulting derivatives. As part of the esteemed family of pyrazole biomolecules, this compound is a valuable scaffold for developing new substances with potential antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties, among others . It is primarily used in organic synthesis research, including the development of novel kinase inhibitors and other biologically relevant small molecules. Researchers must handle this material with care in accordance with all applicable laboratory safety standards. For further specifications, including the complete GHS hazard statements and precautionary measures, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-9-5(4-7)3-6(8-9)10(11)12/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQWGMDCRARZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by the reaction of the pyrazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Reduction: Formation of 5-(aminomethyl)-1-ethyl-3-nitro-1H-pyrazole.

    Oxidation: Formation of this compound-4-carboxylic acid.

Scientific Research Applications

5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP Key Features/Applications Reference
This compound ClCH2 (5), Et (1), NO2 (3) ~163.6* N/A High reactivity for nucleophilic substitution; potential agrochemical intermediate Derived from
5-Chloro-1-ethyl-3-methyl-1H-pyrazole Cl (5), Et (1), Me (3) 144.60 1.86 Lipophilic; used in synthetic intermediates
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole ClCH2 (5), Me (1,3) 144.60 N/A 97% purity; glass bottle storage
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl (5), Me (3), Ph (1), CHO (4) 223.67 N/A High structural similarity (95% to analogs); aldehyde group enables conjugation
3-Nitro-1H-pyrazole NO2 (3) 113.08 N/A Base structure for nitro-functionalized pyrazoles
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole NO2 (4), CF3 (3), EtBz (1) 341.74 N/A GLUT1 inhibitor; trifluoromethyl enhances metabolic stability

*Estimated based on substituent contributions.

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group (Position 3): The nitro group in the target compound differentiates it from analogs like 5-chloro-1-ethyl-3-methyl-1H-pyrazole . Nitro-substituted pyrazoles are often associated with enhanced electrophilicity, enabling participation in nucleophilic aromatic substitution or reduction to amino derivatives, which are pharmacologically active .
  • Chloromethyl vs. Chloro : The chloromethyl group (ClCH2) at position 5 offers a reactive site for alkylation or cross-coupling reactions, unlike simple chloro substituents (e.g., in ). This makes the compound versatile in synthesizing polymers or bioactive hybrids .
  • Ethyl vs.

Biological Activity

5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a chloromethyl and nitro substituent, which contribute to its unique reactivity and biological properties. The chemical structure can be represented as follows:

C7H8ClN3O2\text{C}_7\text{H}_8\text{ClN}_3\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This may lead to the inhibition of specific enzymes, impacting metabolic pathways.
  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially modulating enzyme activity or receptor function.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study indicated that compounds with similar pyrazole structures exhibited effective antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL against pathogens like E. coli and S. aureus .

Pathogen MIC (μg/mL)
E. coli50
P. aeruginosa25
S. aureus50

Anti-inflammatory Effects

Research has shown that pyrazole derivatives often exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have been tested for their ability to reduce inflammation in animal models, showing efficacy comparable to established anti-inflammatory drugs .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was evaluated alongside other compounds. It was found that this compound exhibited potent antibacterial activity against Gram-positive bacteria, demonstrating an MIC of 25 μg/mL against B. subtilis .

Research on Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of pyrazole compounds, revealing that derivatives including this compound significantly reduced carrageenan-induced edema in mice, indicating potential use in treating inflammatory conditions .

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